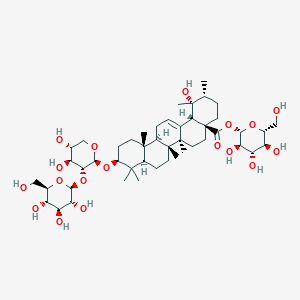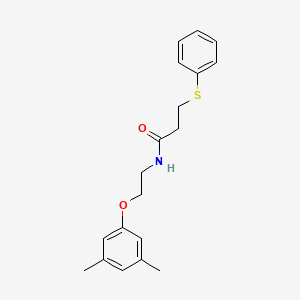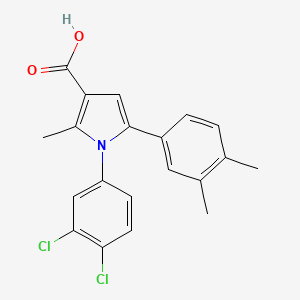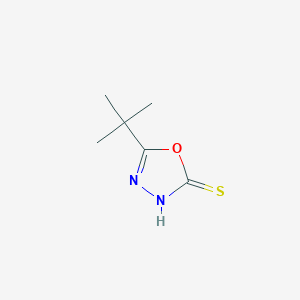![molecular formula C11H6F3N3O3S B2491158 N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-58-0](/img/structure/B2491158.png)
N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide, often involves methods such as oxidative dimerization of thioamides and cyclization reactions. A notable method for synthesizing related compounds entails the dehydrosulfurization of hydrazinecarbothioamide derivatives under specific conditions to yield thiadiazole derivatives with high purity and yield (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic techniques such as NMR and mass spectrometry, which confirm the presence of the thiadiazole core and other functional groups. Molecular docking studies further reveal potential biological interactions, indicating the significance of these compounds in drug design and other applications (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, including those involving electrophilic reagents and oxidative conditions, to yield diverse substituted thiadiazoles. Their reactivity is influenced by the nature of substituents on the thiadiazole ring, highlighting the versatility of these compounds in synthetic chemistry (Takikawa et al., 1985).
科学的研究の応用
Heterocyclic Pharmacophores and Medicinal Chemistry
1,3,4-Thiadiazoles and oxadiazoles are recognized for their wide possibilities for chemical modification and diverse pharmacological potentials. These compounds have been identified as crucial scaffolds in expressing pharmacological activity, confirming their significance in medicinal chemistry. The 1,3,4-oxadiazole cycle, in particular, acts as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by participating in hydrogen bonding interactions with various enzymes and receptors. These interactions have been linked to antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of these cores with various heterocycles often leads to a synergistic effect, underscoring their importance as heterocyclic fragments in the construction of drug-like molecules (Lelyukh, 2019).
Significance in Drug Development
The oxadiazole core, especially the 1,3,4-oxadiazole, holds a particular place in synthetic medicinal chemistry, serving as surrogates of carboxylic acids, carboxamides, and esters. This structural unit has found applications beyond pharmacology, including polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Its incorporation into compounds has been linked to a range of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. This versatility emphasizes the oxadiazole core's potential in the development of efficacious and less toxic medicinal agents, presenting new avenues in drug discovery (Rana, Salahuddin, & Sahu, 2020).
Application in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) and related structures have shown significant importance in various scientific disciplines, including supramolecular chemistry. Their simple structure, ease of accessibility, and detailed understanding of their self-assembly behavior enable their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications in the biomedical field, highlighting the adaptable nature of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).
作用機序
The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular processes . The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .
In terms of pharmacokinetics, the ADME properties of these compounds would depend on factors such as their molecular weight, polarity, and solubility . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .
The action of these compounds can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
特性
IUPAC Name |
(thiadiazole-4-carbonylamino) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-2-6(4-7)10(19)20-16-9(18)8-5-21-17-15-8/h1-5H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZXDJSKMIIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ONC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)


![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)